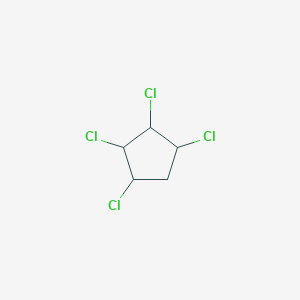

1,2,3,4-Tetrachloroyclopentane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloroyclopentane can be synthesized through the chlorination of cyclopentadiene. The process involves the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction typically occurs in a liquid-phase environment, where cyclopentadiene is exposed to chlorine gas, resulting in the formation of tetrachlorocyclopentane .

Industrial Production Methods: In an industrial setting, tetrachlorocyclopentane is produced by pre-chlorinating cyclopentadiene at temperatures ranging from 170°C to 180°C. This is followed by high-temperature chlorination and dehydrogenation at temperatures between 490°C and 540°C . The process ensures the efficient production of tetrachlorocyclopentane on a large scale.

Análisis De Reacciones Químicas

Dehydrohalogenation (Elimination)

Under basic conditions (e.g., KOH/ethanol), 1,2,3,4-tetrachlorocyclopentane undergoes elimination to form cyclopentene derivatives.

textC₅H₆Cl₄ → C₅H₅Cl₂ + 2 HCl

Conditions : High temperatures (>100°C) and strong bases (e.g., NaNH₂) favor this pathway .

Nucleophilic Substitution (Sₙ2)

Chlorine substituents can be replaced by nucleophiles (e.g., OH⁻, CN⁻):

- Hydrolysis : Reaction with aqueous NaOH yields cyclopentane polyols (e.g., 1,2,3,4-cyclopentanetetrol) .

- Cyanide substitution : Treatment with KCN forms nitrile derivatives, though steric hindrance may limit reactivity .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd) or reaction with LiAlH₄ removes chlorine atoms, producing cyclopentane or partially dechlorinated products :

textC₅H₆Cl₄ + 4 H₂ → C₅H₁₀ + 4 HCl

Radical Reactions

Chlorine atoms participate in radical chain mechanisms , such as:

- Chlorine abstraction : Reacts with alkyl radicals to form new C-Cl bonds .

- Polymerization inhibition : Acts as a radical scavenger in polymerization processes .

Thermal and Stability Data

| Property | Value/Behavior | Reference |

|---|---|---|

| Melting Point | ~150–170°C (varies by isomer) | |

| Thermal Decomposition | Releases HCl above 200°C | |

| Solubility | Insoluble in water; soluble in DMSO, THF |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Intermediate Compound : It is widely used as an intermediate in the synthesis of various organic compounds. For instance, it can be transformed into chlorinated cyclopentanones through oxidation reactions using agents like potassium permanganate.

- Substitution Reactions : The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups, allowing for the creation of diverse cyclopentane derivatives.

-

Biological Activity :

- Research has indicated potential bioactive properties of 1,2,3,4-tetrachlorocyclopentane. Studies are ongoing to explore its effects on biological systems and its possible applications in drug development.

-

Medicinal Chemistry :

- Investigations into its therapeutic potential are being pursued, particularly in the context of developing new pharmaceuticals. The compound's ability to act as an antioxidant suggests it may have protective roles in biological systems.

Industrial Applications

-

Production of Specialty Chemicals :

- 1,2,3,4-Tetrachlorocyclopentane serves as a precursor in the manufacturing of specialty chemicals and materials used in various industries.

- Manufacturing Processes :

Case Study 1: Organic Synthesis

- A study demonstrated the use of 1,2,3,4-tetrachlorocyclopentane as a key intermediate in synthesizing novel chlorinated compounds with potential applications in pharmaceuticals and agrochemicals.

Case Study 2: Environmental Impact

Mecanismo De Acción

The mechanism by which tetrachlorocyclopentane exerts its effects involves interactions with various molecular targets. It can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds. The key reaction in this mechanism is the chain-termination reaction, where radicals are neutralized by the compound .

Comparación Con Compuestos Similares

Hexachlorocyclopentadiene: Another chlorinated derivative of cyclopentane with six chlorine atoms.

Pentachlorocyclopentane: Contains five chlorine atoms attached to the cyclopentane ring.

Trichlorocyclopentane: Contains three chlorine atoms attached to the cyclopentane ring.

Comparison: 1,2,3,4-Tetrachloroyclopentane is unique due to its specific number of chlorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, hexachlorocyclopentadiene is more reactive due to the higher number of chlorine atoms, while trichlorocyclopentane is less reactive .

Actividad Biológica

1,2,3,4-Tetrachlorocyclopentane is a chlorinated organic compound with significant interest in both chemical synthesis and biological research. Its unique structure allows for various interactions with biological systems, making it a subject of study for its potential biological activities, including antioxidant properties and effects on cellular processes.

Chemical Structure and Properties

1,2,3,4-Tetrachlorocyclopentane features four chlorine atoms attached to a cyclopentane ring. This configuration influences its reactivity and interactions with biological molecules. The compound is often synthesized through chlorination reactions involving cyclopentadiene and chlorine gas under specific conditions.

The biological activity of 1,2,3,4-tetrachlorocyclopentane is primarily attributed to its ability to interact with nucleophiles and electrophiles in biological systems. It has been noted for its potential antioxidant activity , which involves:

- Radical Scavenging : The compound can neutralize free radicals, thereby reducing oxidative stress in cells.

- Chain-Termination Reactions : It participates in reactions that terminate radical chain reactions, contributing to its protective effects against oxidative damage.

Biological Activity Studies

Research into the biological activity of 1,2,3,4-tetrachlorocyclopentane has revealed several key findings:

Antioxidant Properties

A study demonstrated that 1,2,3,4-tetrachlorocyclopentane exhibits significant antioxidant capabilities. It was shown to reduce the rate of oxidation in lipid membranes and protect against oxidative damage caused by reactive oxygen species (ROS). The compound's effectiveness was compared with known antioxidants like ascorbic acid and glutathione.

Cytotoxicity and Cellular Effects

In vitro studies have assessed the cytotoxic effects of 1,2,3,4-tetrachlorocyclopentane on various cell lines. Findings indicated that:

- At low concentrations , the compound does not exhibit significant toxicity.

- At higher concentrations , it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

Several case studies have been conducted to evaluate the biological implications of 1,2,3,4-tetrachlorocyclopentane:

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of 1,2,3,4-tetrachlorocyclopentane.

- Method : Lipid peroxidation assays were performed using rat liver microsomes.

- Results : The compound significantly inhibited lipid peroxidation compared to control groups.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : IC50 values indicated moderate cytotoxicity at concentrations above 50 µM.

Comparative Analysis of Biological Activities

| Activity Type | 1,2,3,4-Tetrachlorocyclopentane | Ascorbic Acid | Glutathione |

|---|---|---|---|

| Antioxidant Activity | High | Very High | High |

| Cytotoxicity (IC50) | Moderate (50 µM) | N/A | N/A |

| Apoptosis Induction | Yes | No | Yes |

Propiedades

IUPAC Name |

1,2,3,4-tetrachlorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl4/c6-2-1-3(7)5(9)4(2)8/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMWDTNZPKDVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880405 | |

| Record name | 1,2,3,4-Tetrachlorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59808-78-5, 1122-14-1 | |

| Record name | Cyclopentane, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059808785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachlorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrachlorocyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NZ7CFK7JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.